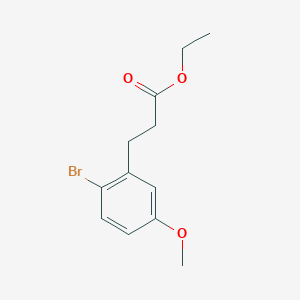
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is a chemical compound with the CAS Number: 1261646-79-0 . It has a molecular weight of 287.15 and its IUPAC name is ethyl 3- (2-bromo-4-methoxyphenyl)propanoate . The compound is typically a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is1S/C12H15BrO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.
Applications De Recherche Scientifique
Electroreductive Radical Cyclization :
- Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is used in electroreductive radical cyclization processes. For instance, it has been involved in the cyclization of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate to produce compounds like ethyl 2-(3′,4′-methylenedioxyphenyl)-4-methylenetetrahydrofuran-3-carboxylate (Esteves et al., 2005).
Synthesis of Neolignans :
- Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate has been identified in the synthesis of neolignans, as seen in the isolation of enantiomeric neolignans from Lobelia Chinensis (Chen et al., 2010).
Copolymerization and Polymer Chemistry :
- This compound plays a role in the synthesis and copolymerization of novel ethylenes, particularly in the creation of polymers with specific structural and thermal properties (Kharas et al., 2016).
Intermolecular Interactions in Crystal Packing :
- In crystallography, the compound has been involved in studies exploring the intermolecular interactions in crystal packing, particularly looking at N⋯π and O⋯π interactions (Zhang et al., 2011).
Synthesis of Pharmaceutical Intermediates :
- Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate has been used in enzyme-mediated synthesis pathways to create intermediates for pharmaceutical applications, specifically PPAR agonists (Brenna et al., 2009).
Phytotoxic and Mutagenic Effects Analysis :
- Its derivatives have been evaluated for phytotoxic and mutagenic effects using the Triticum test, providing insights into environmental and biological impacts (Jităreanu et al., 2013).
Electrochemical Reduction Studies :
- The compound has been a subject in the study of electrochemical reduction, especially in the context of bromo-propargyloxy esters (Esteves et al., 2003).
Propriétés
IUPAC Name |
ethyl 3-(2-bromo-5-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSZXINCUAZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



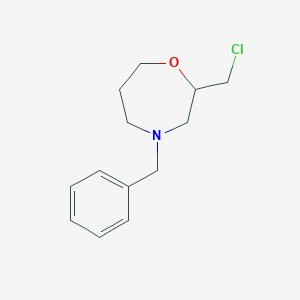
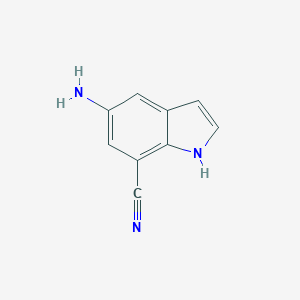
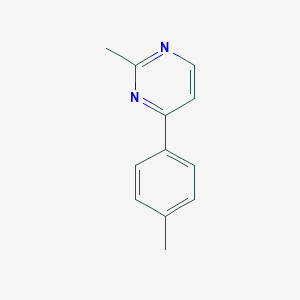
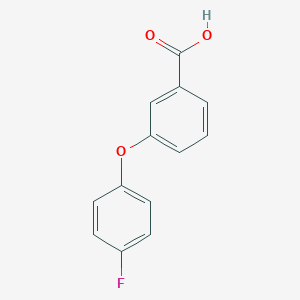
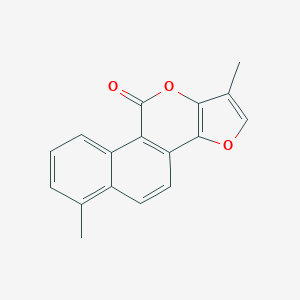
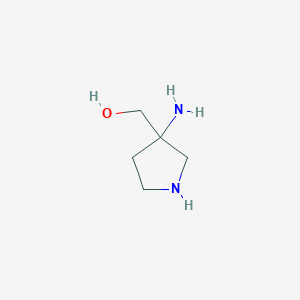
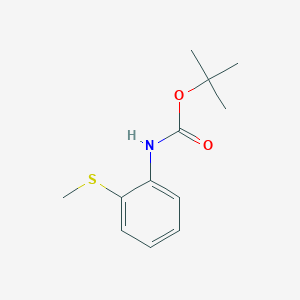
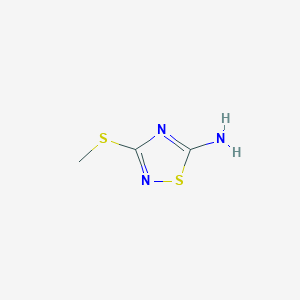
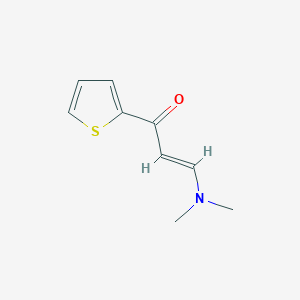

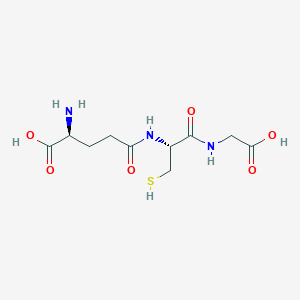
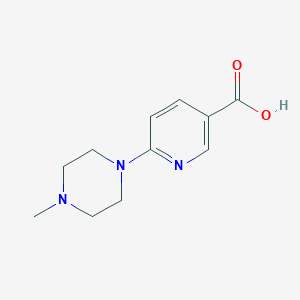

![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)